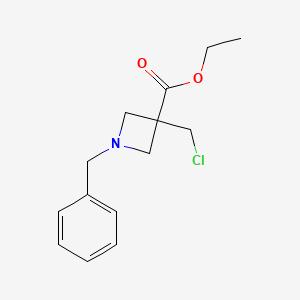

Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

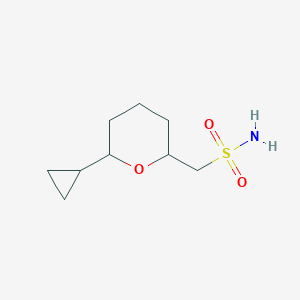

Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate is a chemical compound with the formula C14H19Cl2NO2 . It is often used in research and has a variety of applications .

Synthesis Analysis

The synthesis of Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate involves several steps . A solution of sodium ethoxide in ethanol is added to a solution of 1-benzyl-3,3-bis(chloromethyl)azetidin-2-one in ethanol at 0°C . The mixture is stirred at reflux for 20 hours and then partitioned between water and dichloromethane . The aqueous layer is re-extracted with dichloromethane and the combined organic solution is dried over magnesium sulfate and concentrated under reduced pressure to afford an orange oil . A solution of the oil in dichloromethane is treated with a solution of hydrogen chloride in diethyl ether, and the resulting gummy precipitate is triturated with ethyl acetate to afford the title compound as a white solid .Molecular Structure Analysis

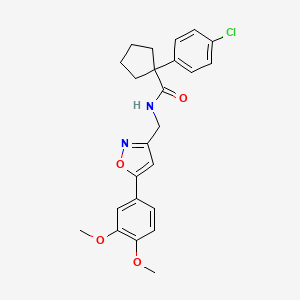

The molecular structure of Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate is complex, with a molecular weight of 304.21 . The compound contains a benzyl group attached to an azetidine ring, which is further substituted with a chloromethyl group and a carboxylate group .Physical And Chemical Properties Analysis

Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate is a white solid with a molecular weight of 304.21 . It is soluble in dichloromethane and ethyl acetate .科学的研究の応用

Chemical Synthesis and Pharmacological Applications

Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate plays a significant role in chemical synthesis and pharmacology. It serves as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, it was used in the development of BAF312 (Siponimod), a potent S1P receptor modulator, which has shown promising results in clinical trials for relapsing-remitting multiple sclerosis (Pan et al., 2013). Additionally, it is involved in the synthesis of ethyl 6-aminonicotinate acyl sulfonamides, antagonists of the P2Y12 receptor, with potential applications in antithrombotic therapies (Bach et al., 2013).

Chemical Transformations and Derivatives

This compound also plays a role in various chemical transformations. It is used in the hydrogenation of aziridine-carboxylic acid esters to produce enantiomerically pure compounds (Ambrosi et al., 1994). Additionally, the compound is involved in the synthesis of novel isomeric analogs of dl-proline, which are important in peptide chemistry (Soriano et al., 1980).

Organic Chemistry and Reactions

In organic chemistry, this compound is used in reactions such as the halogen dance, where it undergoes transformations to form haloalkenes (Marchand & Devasagayaraj, 1997). It is also part of efficient synthesis processes for drugs like BMS-520, a selective S1P1 receptor agonist (Hou et al., 2016). Additionally, its transformations to azetidine-3-carboxylic acid esters have been explored (Bartholomew & Stocks, 1991).

作用機序

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is predicted to inhibit CYP2C19 and CYP2D6, which are enzymes involved in drug metabolism .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. Its lipophilicity (Log Po/w) is predicted to be 2.99 , which suggests it could accumulate in fatty tissues.

特性

IUPAC Name |

ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2/c1-2-18-13(17)14(9-15)10-16(11-14)8-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHVYELQJJOFTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CN(C1)CC2=CC=CC=C2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2982057.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2982058.png)

![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2982059.png)

![Tert-butyl 4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B2982060.png)

![(3S,8aR)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbohydrazide](/img/structure/B2982065.png)

![2-(chloromethyl)-6,6-dimethyl-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B2982071.png)